molecular formula C13H16ClN3 B1372756 5-(Piperazin-1-yl)isoquinoline hydrochloride CAS No. 209733-17-5

5-(Piperazin-1-yl)isoquinoline hydrochloride

Cat. No.: B1372756
CAS No.: 209733-17-5
M. Wt: 249.74 g/mol
InChI Key: KXXZSVZACHQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The chemical identity of 5-(piperazin-1-yl)isoquinoline hydrochloride is defined by its molecular formula C₁₃H₁₆ClN₃ , with a molecular weight of 249.74 g/mol . Its IUPAC name, 5-piperazin-1-ylisoquinoline hydrochloride , reflects the substitution pattern: a piperazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) is attached to the fifth carbon of the isoquinoline core, with a hydrochloride counterion. The compound’s SMILES notation, C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl , provides a detailed representation of its connectivity.

Key identifiers include:

  • CAS Registry Number : 209733-17-5
  • InChIKey : HSLUKYDNSQNDAK-UHFFFAOYSA-N

The crystalline solid exhibits solubility in polar solvents such as water and ethanol, a property critical for its utility in synthetic applications.

Historical Development in Heterocyclic Chemistry

The synthesis of isoquinoline derivatives dates to the 19th century, with early work focused on isolating natural alkaloids like morphine and papaverine. The unsubstituted isoquinoline framework was first isolated from coal tar in 1885, but functionalized derivatives such as this compound emerged much later, driven by advances in synthetic methodologies.

The Pomeranz-Fritsch reaction , developed in the early 20th century, enabled the cyclization of benzaldehyde derivatives to form isoquinoline cores. Subsequent modifications, including the Bischler-Napieralski reaction , allowed the introduction of nitrogen-containing substituents like piperazine. Piperazine itself, a versatile building block in medicinal chemistry, became widely used in the mid-20th century to enhance pharmacokinetic properties. The combination of these two motifs—isoquinoline and piperazine—reflects a strategic effort to exploit synergistic electronic and steric effects for drug discovery.

Position Within Isoquinoline Derivative Classifications

Isoquinoline derivatives are classified based on substitution patterns and biological activity. This compound belongs to the C07D subclass under the International Patent Classification system, which encompasses heterocyclic compounds with multiple nitrogen atoms. Specifically, it falls under C07D 401/00 , covering isoquinolines with a piperazine substituent.

Structurally, the compound is part of a broader family of N-alkylated isoquinolines , where the piperazine group enhances solubility and binding affinity in biological systems. Compared to simpler isoquinoline alkaloids (e.g., berberine), the piperazine moiety introduces conformational flexibility, enabling interactions with diverse molecular targets. This structural versatility has made it a valuable intermediate in synthesizing kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

5-piperazin-1-ylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZSVZACHQAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655119
Record name 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209733-17-5
Record name 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-(Piperazin-1-yl)isoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of isoquinoline, a structural motif known for its presence in various bioactive compounds. The piperazine moiety enhances the compound's solubility and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : Similar to other piperazine derivatives, this compound may influence the GABAergic system, which is crucial for neurotransmitter regulation in the central nervous system. It binds selectively to GABA receptors, potentially leading to hyperpolarization of neurons and subsequent effects on neuronal excitability.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as tyrosinase, which plays a role in melanin synthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders.
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor properties by inducing apoptosis in cancer cells through intrinsic mitochondrial pathways. Its structural similarity to other known anticancer agents suggests a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
GABA Receptor BindingModulates neuronal excitability
Tyrosinase InhibitionReduces melanin synthesis
Antitumor ActivityInduces apoptosis in cancer cell lines
Antibacterial ActivityExhibits inhibitory effects against bacteria
Neuroprotective EffectsPotentially protects against neurotoxicity

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound induced significant apoptosis in various cancer cell lines, including HeLa and A549. The mechanism involved mitochondrial signaling pathways that trigger cell death .
  • Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases .
  • Antibacterial Studies : The compound has shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound is expected to exhibit good oral bioavailability due to its piperazine component, which enhances solubility.
  • Metabolism : It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid, facilitating its excretion from the body.
  • Toxicity Profile : While lower doses may exhibit therapeutic effects, higher doses have been associated with neurotoxicity and gastrointestinal disturbances. Careful dosage regulation is essential for clinical applications.

Scientific Research Applications

Medicinal Chemistry

5-(Piperazin-1-yl)isoquinoline hydrochloride serves as a versatile scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity and selectivity towards specific targets.

Key Findings:

  • Dopamine Receptor Agonism: Research indicates that derivatives of this compound can act as selective agonists for dopamine D2 and D3 receptors, which are crucial in treating disorders like Parkinson's disease (PD) and schizophrenia. The binding affinity of these compounds to D2 and D3 receptors has been quantitatively assessed, with some showing high selectivity towards the D3 receptor, which is linked to mood regulation and behavior .
  • Neuroprotective Effects: Compounds derived from 5-(Piperazin-1-yl)isoquinoline have demonstrated neuroprotective properties in animal models of PD. The mechanism is believed to involve antioxidant activity combined with receptor agonism, addressing oxidative stress in the brain .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for various neuropsychiatric disorders.

Applications:

  • Antidepressant Properties: The agonistic action on the D3 receptor has been associated with antidepressant effects, making it a potential therapeutic agent for patients suffering from depression related to PD .
  • Psychiatric Disorders: The ability to modulate dopamine pathways suggests its utility in treating other psychiatric conditions, including anxiety and schizophrenia. Ongoing studies focus on optimizing derivatives to enhance efficacy and reduce side effects .

Drug Development

The synthetic versatility of this compound facilitates the creation of novel pharmaceuticals.

Case Studies:

  • A series of piperazine-substituted isoquinolines have been developed and tested for their pharmacological profiles. These studies often involve structure-activity relationship (SAR) analyses to identify compounds with improved potency and selectivity .
  • Patent Applications: There are several patents related to piperazine derivatives that emphasize their potential in treating mental disorders, showcasing the ongoing interest in this class of compounds .

Summary Table of Research Findings

Study Focus Findings Reference
Dopamine Receptor BindingHigh affinity for D2/D3 receptors; selective D3 agonists
Neuroprotective ActivityAntioxidant properties; beneficial effects in PD models
Antidepressant EffectsPotential treatment for depression in PD patients
Synthetic VersatilityScaffold for developing new therapeutic agents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and isoquinoline moieties enable diverse substitution pathways:

1.1 Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride produces N-acetylpiperazine derivatives.

1.2 Isoquinoline Ring Substitution
The isoquinoline core participates in electrophilic substitution. Bromination at the 5-position using N-bromosuccinimide (NBS) yields 5-bromo derivatives, which are precursors for cross-coupling reactions .

Reaction TypeReagents/ConditionsProductYieldSource
Piperazine alkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methylpiperazine derivative72%
Isoquinoline brominationNBS, AIBN, CCl₄, reflux5-Bromoisoquinoline analog65%

Coupling Reactions

The brominated derivative facilitates cross-coupling:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) forms biaryl products .

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces substituents at the 5-position .

Oxidation and Reduction

3.1 Piperazine Oxidation
The piperazine ring is oxidized to a nitroso derivative using H₂O₂/Fe²⁺, though this is less common due to steric hindrance .

3.2 Isoquinoline Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the isoquinoline ring to a tetrahydroisoquinoline, altering its electronic properties .

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes pH-dependent equilibria:

  • Neutralization with NaOH releases the free base (pKa ~8.5 for piperazine) .

  • Salt metathesis with stronger acids (e.g., H₂SO₄) forms alternative salts .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for catalytic applications .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on piperazine hinder substitution at the 1-position of isoquinoline .

  • Byproduct Formation : Competitive dimerization occurs during alkylation if excess piperazine is not removed .

Comparison with Similar Compounds

Core Structure Variations: Piperazine vs. Homopiperazine (1,4-Diazepane)

A critical distinction lies in the amine ring size and linkage:

  • Fasudil Hydrochloride: Features a 7-membered 1,4-diazepane (homopiperazine) connected via a sulfonyl group to the 5-position of isoquinoline. This sulfonyl linkage enhances electronic interactions with kinase active sites, contributing to Fasudil’s potency as a Rho-kinase inhibitor .
  • 5-(Piperazin-1-yl)isoquinoline Hydrochloride: Uses a 6-membered piperazine ring directly attached to the isoquinoline core. The absence of a sulfonyl group may reduce binding affinity for kinases but could improve metabolic stability or solubility .

Table 1: Structural and Functional Comparison

Compound Amine Ring Linkage Key Biological Target Potency/Selectivity Notes
5-(Piperazin-1-yl)isoquinoline HCl Piperazine Direct bond Limited data (kinase inhibition inferred) Potential intermediate for kinase-targeted drugs
Fasudil HCl 1,4-Diazepane Sulfonyl Rho-kinase, PKC IC₅₀ ~0.2 µM for Rho-kinase
H7 (Isoquinoline sulfonamide) 2-Methylpiperazine Sulfonyl Protein kinase C (PKC) IC₅₀ ~5.8 µM for PKC; inhibits CTL-mediated lysis

Positional Isomerism: 5- vs. 6-Substitution

The position of the piperazine group on the isoquinoline core significantly impacts activity:

  • 6-Piperazin-1-yl-Isoquinoline HCl: A positional isomer with piperazine at the 6-position. While its pharmacological profile is understudied, its role as a synthetic intermediate highlights its utility in diversifying drug scaffolds .

Table 2: Positional Isomer Effects

Compound Substitution Position Key Applications
5-(Piperazin-1-yl)isoquinoline HCl 5-position Kinase inhibition (inferred)
6-Piperazin-1-yl-Isoquinoline HCl 6-position Pharmaceutical synthesis

Substituent Modifications on the Amine Ring

Variations in piperazine/diazepane substituents alter kinase selectivity and potency:

  • Fasudil Derivatives : A derivative with a 2-methyl-1,4-diazepane (compound 1 in ) showed enhanced Rho-kinase inhibition compared to Fasudil, emphasizing the role of alkyl substituents in optimizing binding .
  • H7, H8, and HA1004: These isoquinoline sulfonamides with modified piperazines (e.g., guanidinoethyl in HA1004) exhibit graded PKC inhibition. H7 (2-methylpiperazine) is the most potent, while HA1004 is weak, correlating with their PKC affinity .

Table 3: Substituent Impact on Activity

Compound Amine Substituent Kinase Affinity (IC₅₀) Functional Outcome
H7 2-Methylpiperazine PKC: ~5.8 µM Strong inhibition of CTL lysis
HA1004 Guanidinoethyl PKC: >40 µM Minimal inhibition of lysis
Fasudil Derivative (1) 2-Methyl-1,4-diazepane Rho-kinase: <0.1 µM Improved selectivity vs. Fasudil

Halogenated Derivatives

Chlorination at the 8-position of the isoquinoline core (e.g., 8-chloro-5-(piperazin-1-ylsulfonyl)isoquinoline dihydrochloride) introduces steric and electronic effects.

Preparation Methods

Nucleophilic Aromatic Substitution on Isoquinoline Derivatives

A common approach involves the reaction of 5-chloroisoquinoline or related halogenated isoquinolines with piperazine under reflux conditions to substitute the halogen with the piperazinyl group. The reaction is typically performed in polar aprotic solvents or alcohols, with heating to facilitate substitution.

  • Reaction conditions:
    • Solvent: Isopropanol or ethanol
    • Temperature: Reflux (~80-100 °C)
    • Time: 12-24 hours
    • Molar ratio: 1:1 to 1:2 (isoquinoline derivative : piperazine)
  • Work-up: After completion, the reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the hydrochloride salt of the product.
  • Yield: Typically ranges from 70% to 85% depending on purity and reaction parameters.

Sulfonyl Chloride Intermediate Route

An alternative synthetic route involves the use of 5-isoquinoline sulfonyl chloride as an intermediate, which reacts with piperazine to form the sulfonamide derivative. Subsequent steps include protection/deprotection and cyclization to achieve the desired piperazinyl isoquinoline structure.

  • Steps involved:
    • Sulfonamidation of 5-isoquinoline sulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine).
    • Protection of amino groups if necessary (e.g., with trifluoroacetic acid or carbodiimide coupling agents).
    • Cyclization and purification steps to isolate the hydrochloride salt.
  • Advantages: This method allows structural modifications and functional group tolerance.
  • Yield and purity: Overall yields up to 67% with purity >99% reported in optimized processes.

Direct Reaction with Piperazine Hydrochloride

In some processes, piperazine hydrochloride is directly reacted with halogenated isoquinoline derivatives under controlled pH and temperature, followed by crystallization of the hydrochloride salt.

  • Typical conditions:
    • Solvent mixture: Water/dichloromethane or ethyl acetate
    • Acidification: Using 2N HCl or aqueous HCl to obtain the hydrochloride salt
    • Purification: Washing with hexane or isopropyl acetate to remove impurities
  • Crystallization: Controlled cooling and seeding to obtain crystalline hydrochloride salt with defined polymorphs.

Detailed Data Table of Typical Reaction Conditions and Outcomes

Method Starting Material Reagents/Conditions Reaction Time Yield (%) Purity (%) Notes
Nucleophilic substitution 5-chloroisoquinoline + piperazine Reflux in isopropanol, 12-24 h 12-24 h 70-85 >98 Simple, scalable
Sulfonyl chloride intermediate 5-isoquinoline sulfonyl chloride Triethylamine, EtOAc, ambient temp; protection, cyclization Multi-step ~67 99.9 High purity, suitable for scale
Direct reaction with HCl salt 5-chloroisoquinoline + piperazine hydrochloride Water/CH2Cl2, acidification with 2N HCl 3-6 h 75-80 >98 Controlled crystallization

Research Findings and Process Optimization

  • A 2021 study in Organic Process Research & Development described an environmentally friendly and cost-effective six-step synthetic process for a related piperazinyl isoquinoline hydrochloride, achieving 67.1% overall yield and 99.94% purity. The process avoided use of homopiperazine intermediates, simplifying scale-up and reducing impurities.

  • Structure-activity relationship studies have utilized variants of piperazinyl isoquinoline derivatives synthesized via sulfonyl chloride intermediates, demonstrating the versatility of this route for medicinal chemistry applications.

  • Patent literature reveals that careful control of pH during acidification and crystallization stages is crucial to obtaining the desired hydrochloride salt polymorph with high purity and yield.

Summary of Preparation Method Analysis

Aspect Nucleophilic Substitution Sulfonyl Chloride Route Direct Piperazine Hydrochloride Reaction
Complexity Low Moderate Low
Number of Steps 1-2 5-6 1-3
Yield Moderate to High (70-85%) Moderate (~67%) Moderate to High (75-80%)
Purity High (>98%) Very High (>99.9%) High (>98%)
Scalability High Moderate to High High
Environmental Impact Moderate Low (green solvents) Moderate
Suitability for SAR Studies Limited High Moderate

Q & A

Basic Research Questions

Q. What are the recommended solvents and solubility conditions for 5-(Piperazin-1-yl)isoquinoline hydrochloride in experimental setups?

  • The compound is typically soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Solubility data suggests approximate values of 0.25 mg/mL in ethanol, 10 mg/mL in DMSO, and 2 mg/mL in DMF. For stability, stock solutions should be prepared under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers ensure the stability of this compound during storage?

  • Store the compound as a crystalline solid in airtight containers under dry, inert conditions (e.g., desiccator with nitrogen purge). Avoid exposure to humidity and high temperatures. Stability studies recommend periodic HPLC or TLC analysis to monitor purity over time .

Q. What synthetic routes are validated for this compound?

  • A common method involves nucleophilic substitution: reacting a halogenated isoquinoline precursor (e.g., 5-chloroisoquinoline) with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). The hydrochloride salt is precipitated using HCl gas or concentrated HCl in an ice bath .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 5-(Piperazin-1-yl)isoquinoline derivatives?

  • Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediate energies. Tools like the Artificial Force Induced Reaction (AFIR) method help identify viable pathways, reducing trial-and-error experimentation. Experimental validation via in situ IR or NMR monitors reaction progress .

Q. What statistical design-of-experiment (DoE) approaches are effective for optimizing reaction yields?

  • Use fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can refine optimal conditions. For example, a CCD study might reveal that a 1:1.2 molar ratio of piperazine to halogenated precursor in DMF at 80°C maximizes yield .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

  • Comparative crystallography (e.g., X-ray diffraction) of analogs like 7-chloro-4-(piperazin-1-yl)quinoline highlights how substituent placement alters π-π stacking or hydrogen bonding. Pair these with in vitro assays (e.g., enzyme inhibition) to correlate structure-activity relationships .

Q. What analytical techniques resolve contradictions in purity assessments across studies?

  • Combine orthogonal methods:

  • HPLC-MS for quantitative purity and mass confirmation.
  • 1H/13C NMR to verify proton environments and detect residual solvents.
  • Thermogravimetric Analysis (TGA) to assess hygroscopicity or decomposition .

Q. How can membrane separation technologies improve purification of this compound?

  • Nanofiltration membranes with MWCO < 500 Da selectively retain the compound while removing smaller impurities (e.g., unreacted piperazine). Solvent-resistant membranes (e.g., polyimide) in cross-flow systems enhance scalability .

Methodological Notes

  • Safety Protocols : Always handle the compound in fume hoods with PPE (gloves, lab coat, goggles). Refer to Safety Data Sheets (SDS) for spill management and first aid .
  • Data Validation : Cross-reference spectral data (e.g., IR, NMR) with PubChem or crystallographic databases (e.g., CCDC) to confirm structural assignments .
  • Ethical Compliance : Use the compound strictly for non-therapeutic research per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperazin-1-yl)isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Piperazin-1-yl)isoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.